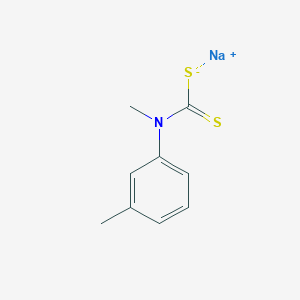
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C9H10NS2Na. It is a member of the dithiocarbamate family, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly noted for its role as a ligand in coordination chemistry and its potential use in the synthesis of metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt typically involves the reaction of N-methyl-m-toluidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
Reactants: N-methyl-m-toluidine, carbon disulfide, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: N-methyl-m-toluidine is dissolved in water, followed by the addition of sodium hydroxide. Carbon disulfide is then added dropwise to the solution while stirring continuously. The reaction mixture is stirred for several hours until the formation of the sodium salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reactants and maintain optimal reaction conditions. The product is typically purified through crystallization or other separation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate and nickel chloride are used to form metal complexes.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Metal complexes such as copper and nickel dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to chelate metal ions.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can alter the reactivity and properties of the metal. This chelation process is crucial in its applications as a ligand in coordination chemistry and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-(m-tolyl)dithiocarbamic acid sodium salt
- N-Methyl-N-phenyl dithiocarbamic acid sodium salt
- N-Methyl-N-(p-tolyl)dithiocarbamic acid sodium salt
Uniqueness
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and the stability of the metal complexes it forms. Compared to similar compounds, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .
Eigenschaften
Molekularformel |
C9H10NNaS2 |
|---|---|
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
sodium;N-methyl-N-(3-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2.Na/c1-7-4-3-5-8(6-7)10(2)9(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VGORMOAHUIIOFH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


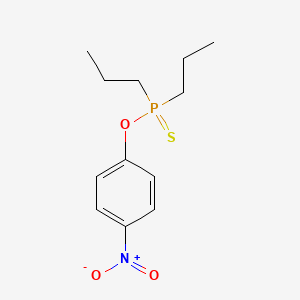


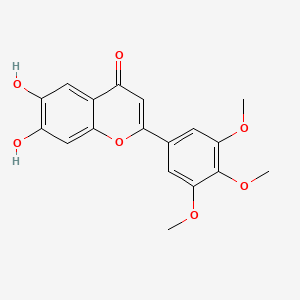

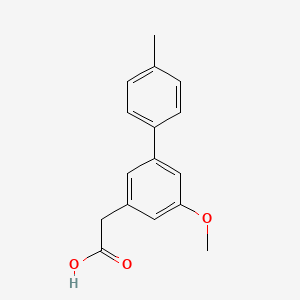
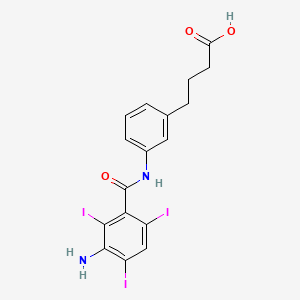
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
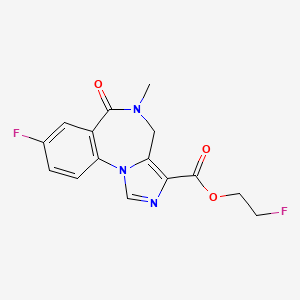
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

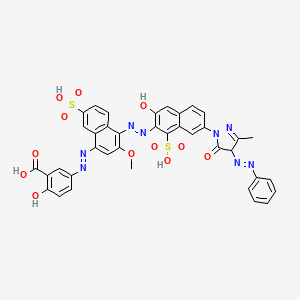
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
